molecular formula C7H15N5S B603719 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1207326-91-7

4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B603719
CAS No.: 1207326-91-7
M. Wt: 201.3g/mol
InChI Key: XZBMUMADBWRQSD-UHFFFAOYSA-N
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Description

4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both amino and thiol groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with carbon disulfide, followed by alkylation with diethylamine. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The triazole ring can also participate in π-π stacking interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-[(methylamino)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-[(ethylamino)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-[(propylamino)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the diethylamino group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

4-amino-3-(diethylaminomethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5S/c1-3-11(4-2)5-6-9-10-7(13)12(6)8/h3-5,8H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBMUMADBWRQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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